6-Chlorospiro[indoline-3,4'-piperidin]-2-one

CCR2 antagonist Chemokine receptor Spiroindoline synthesis

6-Chlorospiro[indoline-3,4'-piperidin]-2-one (CAS 1445655-59-3; IUPAC: 6-chlorospiro[1H-indole-3,4'-piperidine]-2-one) is a spirocyclic heterocyclic building block consisting of a 6-chloro-substituted indolin-2-one moiety spiro-fused to a piperidine ring at the 3-position. With a molecular formula of C₁₂H₁₃ClN₂O and molecular weight of 236.70 g/mol, this compound serves as a versatile synthetic intermediate in medicinal chemistry, particularly as a direct precursor for N-functionalized spiroindoline derivatives including CCR2 chemokine receptor antagonists.

Molecular Formula C12H13ClN2O
Molecular Weight 236.7
CAS No. 1445655-59-3
Cat. No. B2899619
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chlorospiro[indoline-3,4'-piperidin]-2-one
CAS1445655-59-3
Molecular FormulaC12H13ClN2O
Molecular Weight236.7
Structural Identifiers
SMILESC1CNCCC12C3=C(C=C(C=C3)Cl)NC2=O
InChIInChI=1S/C12H13ClN2O/c13-8-1-2-9-10(7-8)15-11(16)12(9)3-5-14-6-4-12/h1-2,7,14H,3-6H2,(H,15,16)
InChIKeyRLORPWSNHWBLLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Chlorospiro[indoline-3,4'-piperidin]-2-one (CAS 1445655-59-3): Structural Identity and Chemical Profile for Research Procurement


6-Chlorospiro[indoline-3,4'-piperidin]-2-one (CAS 1445655-59-3; IUPAC: 6-chlorospiro[1H-indole-3,4'-piperidine]-2-one) is a spirocyclic heterocyclic building block consisting of a 6-chloro-substituted indolin-2-one moiety spiro-fused to a piperidine ring at the 3-position . With a molecular formula of C₁₂H₁₃ClN₂O and molecular weight of 236.70 g/mol, this compound serves as a versatile synthetic intermediate in medicinal chemistry, particularly as a direct precursor for N-functionalized spiroindoline derivatives including CCR2 chemokine receptor antagonists [1]. The rigid spirocyclic scaffold provides conformational constraint that is exploited in structure-based drug design programs targeting kinase ATP-binding pockets [2].

Why 6-Chlorospiro[indoline-3,4'-piperidin]-2-one Cannot Be Substituted by Unsubstituted or Positional Isomer Analogs


Generic substitution of this compound with the unsubstituted parent spiro[indoline-3,4'-piperidin]-2-one (CAS 252882-61-4) or positional isomers (e.g., 5-chloro or 7-chloro variants) introduces significant risks to downstream synthetic outcomes and biological activity profiles. The 6-chloro substituent is not a passive spectator; it serves as a critical determinant of both chemical reactivity—enabling site-selective cross-coupling at the aromatic ring—and target binding affinity in final drug candidates, as demonstrated by the SAR of patented CCR2 antagonists where the 6-chloro substitution pattern is explicitly claimed and linked to receptor occupancy [1]. Halogen substitution at the 6-position of the indoline ring has been shown to positively influence insecticidal activity through enhanced metabolic stability, an effect that cannot be achieved with the unsubstituted scaffold or with alternative halogen placement [2]. Substituting with an N-protected analog (e.g., 1'-Boc-spiro[indoline-3,4'-piperidin]-2-one, CAS 252882-60-3) alters the reactivity at the piperidine nitrogen, necessitating additional deprotection steps that can compromise overall synthetic yield and introduce impurities .

Quantitative Differentiation Evidence: 6-Chlorospiro[indoline-3,4'-piperidin]-2-one vs. Structural Analogs


CCR2 Antagonist Synthesis: 6-Chloro Substitution as a Patent-Critical Structural Determinant

In US patent US7723350B2, 6-chlorospiro[1,2-dihydroindole-3,4'-piperidine] is explicitly claimed as a core structural component of potent CCR2 chemokine receptor antagonists. The 6-chloro substitution is maintained across multiple exemplified compounds (including the (S)- and (R)-hydroxyethyl-piperidine derivatives) and is essential for receptor binding affinity [1]. In contrast, the unsubstituted spiro[indoline-3,4'-piperidine] scaffold, while also claimed, generates compounds with significantly lower antagonist potency based on the patent SAR tables. The 7-chloro positional isomer is separately exemplified (yielding distinct activity), confirming that chloro-substitution position critically determines pharmacological outcome [1]. This provides direct evidence that 6-Chlorospiro[indoline-3,4'-piperidin]-2-one is the required intermediate for accessing the most potent CCR2 antagonists in this chemical series.

CCR2 antagonist Chemokine receptor Spiroindoline synthesis

Insecticidal Activity: Halogen Substitution at the 6-Position Enhances Efficacy Through Metabolic Stability

In a comprehensive structure-activity relationship study of spiroindoline insecticides targeting the vesicular acetylcholine transporter (VAChT), Sluder et al. (PLoS ONE, 2012) demonstrated that introduction of a halogen atom on the aromatic ring of the indoline moiety produced a positive and cumulative effect on insecticidal activity against Spodoptera littoralis, Heliothis virescens, and Plutella xylostella [1]. Importantly, the enhanced insecticidal potency could not be accounted for by changes in activity at the target protein itself, but was attributed to increased metabolic stability [1]. This finding establishes that 6-chloro substitution provides a pharmacokinetic advantage distinct from target binding. The 6-Chlorospiro[indoline-3,4'-piperidin]-2-one scaffold thus serves as a privileged starting point for developing metabolically stable insecticidal spiroindolines compared to the unsubstituted parent compound.

Insecticide discovery VAChT target Spiroindoline SAR

Physicochemical Differentiation: Chlorine Substitution Modulates Lipophilicity and Hydrogen-Bonding Capacity vs. Parent Scaffold

The introduction of chlorine at the 6-position of the spiro[indoline-3,4'-piperidin]-2-one scaffold produces quantifiable changes in key physicochemical parameters compared to the unsubstituted parent (CAS 252882-61-4, MW 202.25 g/mol). The 6-chloro derivative (MW 236.70 g/mol) exhibits a calculated increase in molecular weight of 34.45 g/mol (17.0% increase) . The chlorine atom increases the compound's calculated logP by approximately 0.5-0.8 units compared to the parent scaffold, reflecting enhanced lipophilicity that can improve membrane permeability in cellular assays . Furthermore, the 6-chloro substituent eliminates a potential metabolic soft spot (aromatic C-H oxidation at position 6) compared to the unsubstituted analog, consistent with the metabolic stability improvements observed in spiroindoline insecticide SAR [1]. The 6-chloro derivative also introduces a heavy atom (Cl) suitable for X-ray crystallographic phasing when incorporated into protein-ligand complexes, a practical advantage over the parent scaffold for structure-based drug design .

Physicochemical properties Drug-likeness Spirocyclic building blocks

Synthetic Handle Differentiation: 6-Chloro Enables Site-Selective Cross-Coupling Reactions Not Accessible with Parent Scaffold

The 6-chloro substituent on the indoline aromatic ring serves as a synthetic handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira couplings) that are impossible with the unsubstituted parent scaffold [1]. This enables late-stage diversification of the spirocyclic core without requiring de novo synthesis of each analog. In contrast, the unsubstituted parent scaffold (CAS 252882-61-4) would require electrophilic aromatic substitution conditions (e.g., nitration, halogenation) to introduce functionalization at the 6-position, which can be complicated by competing reactivity at other positions and potential oxidation of the piperidine nitrogen . The 6-chloro compound thus offers a strategic advantage in parallel synthesis and library generation workflows where diverse 6-aryl or 6-amino derivatives are required. The presence of both the free piperidine NH and the chlorine substituent provides orthogonal reactive sites, enabling sequential functionalization strategies [1].

Cross-coupling C-C bond formation Spirocyclic derivatization

Commercial Availability and Purity: Benchmarking Against Closest Structural Analogs

A procurement-relevant comparison of commercial specifications for 6-Chlorospiro[indoline-3,4'-piperidin]-2-one vs. its closest available analogs reveals differentiated supply characteristics. The target compound is available from multiple established suppliers (Fluorochem, Kishida Chemical, ChemScene) with reported purity of ≥98% . In contrast, the unsubstituted parent spiro[indoline-3,4'-piperidin]-2-one (CAS 252882-61-4) is typically supplied at 97% purity . The 5-chloro positional isomer is not widely catalogued as a standard stock item from major suppliers, requiring custom synthesis with associated lead time and cost premiums. The hydrochloride salt form of the target compound (CAS 1445603-38-2) is also commercially available, offering an alternative for applications requiring enhanced aqueous solubility . Storage conditions for the free base are well-defined (2-8°C, sealed in dry conditions), ensuring reliable stability during long-term project use .

Chemical procurement Building block quality Supply chain comparison

Optimized Application Scenarios for 6-Chlorospiro[indoline-3,4'-piperidin]-2-one Based on Verified Differentiation Evidence


CCR2 Antagonist Lead Optimization Programs

Research groups pursuing CCR2 antagonists for inflammatory disease indications (atherosclerosis, rheumatoid arthritis, multiple sclerosis) should prioritize this building block as the core scaffold. US7723350B2 explicitly demonstrates that the 6-chloro substitution pattern is essential for high-potency CCR2 antagonism, with the unsubstituted and 7-chloro positional isomers yielding compounds with inferior pharmacological profiles [1]. The free piperidine NH enables direct N-acylation or N-alkylation with cinnamyl or benzoyl cap groups, providing access to the most potent exemplified compounds in the patent series.

Agrochemical Spiroindoline Insecticide Discovery

For crop protection discovery programs targeting the vesicular acetylcholine transporter (VAChT), the 6-chloro scaffold provides a metabolically privileged starting point. The SAR established by Sluder et al. (PLoS ONE, 2012) demonstrates that halogen substitution on the indoline ring enhances insecticidal efficacy through improved metabolic stability, an effect independent of target binding affinity [2]. The compound can be directly elaborated via piperidine N-functionalization to generate screening libraries for Spodoptera, Heliothis, and Plutella pest species.

Structure-Based Kinase Inhibitor Design Using X-Ray Crystallography

Medicinal chemistry teams employing X-ray co-crystallography for kinase inhibitor design (e.g., Sky kinase/TYRO3, c-Met) should select the 6-chloro derivative for its anomalous scattering signal from chlorine, enabling experimental phasing and unambiguous binding mode determination [3]. The spiro[indoline-3,4'-piperidine]-2-one scaffold has been validated as an ATP-competitive kinase inhibitor core, with reported IC50 values ranging from 14.7 nM to 17 μM in TR-FRET-based c-Met assays . The chlorine atom provides direct electron density features for crystallographic refinement, an advantage not available with the unsubstituted parent scaffold.

Parallel Synthesis and Spiroindoline Library Generation

For high-throughput medicinal chemistry workflows, the 6-chloro compound serves as a dual-handle building block enabling sequential, site-selective functionalization: (1) piperidine N-derivatization (acylation, alkylation, sulfonylation) and (2) Pd-catalyzed cross-coupling at the 6-chloro position (Suzuki, Buchwald-Hartwig, Sonogashira) [1]. This orthogonal reactivity eliminates 2-3 synthetic steps per library member compared to starting from the unsubstituted parent scaffold, which would require electrophilic aromatic substitution with attendant regioselectivity challenges. The ≥98% purity specification from multiple suppliers ensures consistent quality across library production batches .

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